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Compound of Interest

Compound Name: Gyramide A

CAS No.: 913509-94-1

Cat. No.: B607902 Get Quote

Executive Summary
This guide provides a technical comparison between Novobiocin, the classical aminocoumarin

antibiotic, and Gyramide A, a representative of a novel class of polypeptide-based gyrase

inhibitors. While both compounds inhibit the ATPase activity of DNA Gyrase B (GyrB), they

function through fundamentally different structural mechanisms.[1]

Novobiocin acts as a direct competitive inhibitor, binding the ATP pocket of GyrB with

nanomolar affinity.

Gyramide A functions as a mechanistic probe, exhibiting competitive kinetics (

mM) but possessing a unique allosteric mode of action. Resistance to Gyramide A maps to
the GyrA subunit, distinct from the ATP-binding pocket, suggesting it disrupts the inter-
subunit communication required for ATP hydrolysis.

This distinction makes Gyramide A a critical tool for researchers studying the allosteric

coupling between the DNA-gate (GyrA) and the ATP-gate (GyrB).

Part 1: Mechanistic Profiling
Novobiocin: The Direct Blockade
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Novobiocin targets the N-terminal domain of the GyrB subunit. It physically occupies the ATP-

binding site, sterically preventing the binding of ATP. This locks the enzyme in an "open" clamp

conformation, preventing the dimerization of GyrB subunits—a step essential for ATP

hydrolysis and DNA strand capture.

Binding Mode: Direct ATP-site competition.

Key Residues: Interacts with conserved residues in the GyrB ATP-binding pocket (e.g.,

Asp73, Gly77, Thr165 in E. coli).

Selectivity: Inhibits both DNA Gyrase and Topoisomerase IV (ParE), though with a

preference for Gyrase.

Gyramide A: The Allosteric Competitor
Gyramide A presents a kinetic paradox: it displays competitive inhibition with respect to ATP

(altering

but not

), yet resistance mutations arise in GyrA, not the GyrB ATP pocket. This suggests Gyramide A
binds to a site distant from the catalytic center (likely the GyrA/GyrB interface) and induces a
conformational change that distorts the ATP pocket, rendering it incompetent for binding.

Binding Mode: Allosteric competitive inhibition.[1]

Resistance Mapping: Mutations cluster in GyrA (near the DNA binding interface), distinct

from the Novobiocin binding site.

Selectivity: Highly specific for DNA Gyrase; does not inhibit Topoisomerase IV (ParE).[2][3]

Mechanism of Action Diagram
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Caption: Novobiocin directly occludes the ATP site, whereas Gyramide A acts allosterically via

GyrA to distort the ATP pocket.

Part 2: Comparative Performance Data
The following data contrasts the potency and kinetic profiles of the two inhibitors. Note that

while Gyramide A is a weak inhibitor (millimolar range), optimized analogs (e.g., Gyramide E)

achieve nanomolar potency.
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Feature
Novobiocin
(Standard)

Gyramide A (Probe)
Gyramide E
(Optimized Analog)

Primary Target GyrB (ATP Site) GyrB (Allosteric) GyrB (Allosteric)

Inhibition Type Competitive Competitive Competitive

IC50 (ATPase) 20 – 200 nM ~875 µM ~47 nM

Ki (Inhibition

Constant)
~10 – 50 nM 4.35 ± 1.34 mM N/A

Selectivity Gyrase + Topo IV Gyrase Only Gyrase Only

Resistance Locus gyrB gene gyrA gene gyrA gene

Cross-Resistance
Resistant to

Coumermycin
None None

Key Insight: Gyramide A is not a clinical candidate but a chemical probe. Its value lies in

defining a "druggable" allosteric pocket that allows for specific Gyrase inhibition without

affecting Topo IV, potentially reducing toxicity.

Part 3: Experimental Protocol (ATPase Inhibition
Assay)
To validate these inhibitors, use a Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Coupled

Enzyme Assay. This continuous spectrophotometric assay measures the regeneration of ADP

to ATP, linked to NADH oxidation.

Materials
Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 2 mM DTT.

Substrates: 2 mM PEP, 0.4 mM NADH, 1-2 mM ATP.

Enzymes:

E. coli DNA Gyrase (Recombinant A2B2 holoenzyme).
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PK/LDH Mix (Sigma P0294 or equivalent).

DNA Substrate: Linear pBR322 (stimulates ATPase activity).
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Caption: Workflow for the PK/LDH coupled ATPase assay. Decrease in A340 correlates directly

to ATP hydrolysis rates.

Protocol Steps
Prepare Master Mix: Combine Buffer, linear DNA (10 µg/mL), PEP, and NADH.

Inhibitor Addition: Add Gyramide A (0–10 mM titration) or Novobiocin (0–1 µM titration) to

96-well plate. Include DMSO controls.

Enzyme Incubation: Add Gyrase holoenzyme (50–100 nM final). Incubate for 5 minutes at

25°C to allow inhibitor binding.

Reaction Initiation: Add ATP/PK/LDH mix to start the reaction.

Data Acquisition: Monitor absorbance at 340 nm every 30 seconds for 20 minutes.

Analysis:

Calculate the slope (∆A340/min) for the linear portion.

Plot % Activity vs. Log[Inhibitor].

Fit to a 4-parameter logistic equation to determine IC50.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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